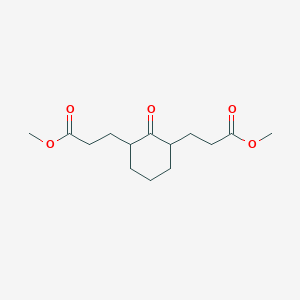
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester is an organic compound with the molecular formula C14H22O5. It is a derivative of cyclohexane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester typically involves the esterification of 1,3-Cyclohexanedipropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The ketone and ester groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound’s reactivity also allows it to undergo chemical transformations that can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,1,3,3-Cyclohexanetetrapropionic acid: Similar structure but with additional propionic acid groups.
2-Oxo-Cyclohexane-1,3-Dicarboxylic acid dimethyl ester: Similar structure but with carboxylic acid groups instead of propanoic acid groups.
Uniqueness
1,3-Cyclohexanedipropanoic acid, 2-oxo-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
74837-16-4 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 3-[3-(3-methoxy-3-oxopropyl)-2-oxocyclohexyl]propanoate |
InChI |
InChI=1S/C14H22O5/c1-18-12(15)8-6-10-4-3-5-11(14(10)17)7-9-13(16)19-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
DJURADWGRQFBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(C1=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















